7-Methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents like nitric acid.
Attachment of the propan-2-yloxypropyl group: This can be done through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for synthesizing new molecules with potential biological activities.
Biology
Biological assays: It may be tested for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: The compound’s structure may inspire the development of new pharmaceuticals targeting specific diseases.
Industry
Material science: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “7-methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: Other compounds in this class may have similar structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups may share some chemical properties.
Uniqueness
The unique combination of functional groups in “7-methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-methyl-1-(3-nitrophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)31-11-5-10-25-21(16-6-4-7-17(13-16)26(29)30)20-22(27)18-12-15(3)8-9-19(18)32-23(20)24(25)28/h4,6-9,12-14,21H,5,10-11H2,1-3H3 |
InChI Key |
UJZYOUOQQNOBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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